Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-
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Overview
Description
Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo- is a complex heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their diverse pharmacological activities, including antitumor, antiviral, antioxidant, antifungal, and hepatoprotective properties . The unique structure of this compound makes it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives typically involves multicomponent reactions (MCRs), which are known for their synthetic efficiency and reaction design . One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes in a molar ratio of 1:1:2 . Another method includes the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of MCRs and other efficient synthetic routes suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aromatic (heterocyclic) aldehydes, primary aromatic or heterocyclic amines, and diamines . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidin-2,4-dione derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives involves the inhibition of key enzymes and signaling pathways. For example, these compounds have been shown to inhibit the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) and 5-phosphoribosyl-1-pyrophosphate synthetase . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as a cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with similar biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Identified as a CDK4/6 inhibitor with potential therapeutic applications in cancer treatment.
Uniqueness
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives are unique due to their broad spectrum of biological activities and their ability to inhibit multiple enzymes and signaling pathways. This versatility makes them valuable candidates for drug development and other scientific research applications .
Properties
Molecular Formula |
C18H22N4OS |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopentyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H22N4OS/c23-17-15-11-21(14-8-4-5-9-14)12-19-16(15)22(18(24)20-17)10-13-6-2-1-3-7-13/h1-3,6-7,14,19H,4-5,8-12H2,(H,20,23,24) |
InChI Key |
BSIXBRDNOWTUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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